molecular formula C6H7NO B14212651 6-Methylpyridin-2(3H)-one CAS No. 832129-54-1

6-Methylpyridin-2(3H)-one

Cat. No.: B14212651
CAS No.: 832129-54-1
M. Wt: 109.13 g/mol
InChI Key: YQDSOMNGEOIBBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridin-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 6-methyl-2-aminopyridine with an appropriate oxidizing agent. For example, the oxidation of 6-methyl-2-aminopyridine using hydrogen peroxide in the presence of a catalyst can yield 6-methyl-2-pyridone . Another method involves the cyclization of 2-acetylpyridine with hydroxylamine, followed by oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Common industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methylpyridin-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyridin-2(3H)-one is unique due to its keto group, which imparts distinct reactivity and allows it to participate in a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .

Properties

CAS No.

832129-54-1

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

6-methyl-3H-pyridin-2-one

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-3H,4H2,1H3

InChI Key

YQDSOMNGEOIBBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)CC=C1

Origin of Product

United States

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